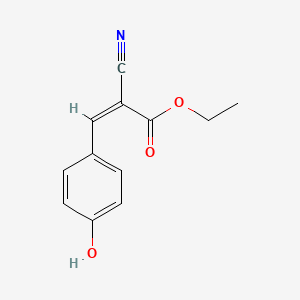

2-Cyano-3-(4-hydroxy-phenyl)-acrylic acid ethyl ester

Description

2-Cyano-3-(4-hydroxy-phenyl)-acrylic acid ethyl ester is a synthetic acrylate derivative featuring a cyano group at the α-position and a 4-hydroxyphenyl substituent at the β-position of the acrylic acid backbone.

Properties

IUPAC Name |

ethyl (Z)-2-cyano-3-(4-hydroxyphenyl)prop-2-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO3/c1-2-16-12(15)10(8-13)7-9-3-5-11(14)6-4-9/h3-7,14H,2H2,1H3/b10-7- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRBVVSOFSLPAOY-YFHOEESVSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=CC1=CC=C(C=C1)O)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C(=C\C1=CC=C(C=C1)O)/C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901223939 | |

| Record name | Ethyl (2Z)-2-cyano-3-(4-hydroxyphenyl)-2-propenoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901223939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

947739-66-4 | |

| Record name | Ethyl (2Z)-2-cyano-3-(4-hydroxyphenyl)-2-propenoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=947739-66-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl (2Z)-2-cyano-3-(4-hydroxyphenyl)-2-propenoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901223939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthesis of 2-Cyano-3-(4-Hydroxy-Phenyl)-Acrylic Acid

The carboxylic acid precursor is prepared via Knoevenagel condensation between 4-hydroxybenzaldehyde and cyanoacetic acid in aqueous ethanol (50% v/v) with ammonium acetate as the catalyst (Scheme 1). Reaction at 60°C for 5 hours yields the acid in 65–70% yield. The product is isolated by acidification (HCl, pH 2) and recrystallized from ethanol-water (1:1).

Esterification Techniques

Esterification employs DCC/DMAP-mediated coupling or acid-catalyzed Fischer esterification :

DCC/DMAP Method

-

Reagents : 2-Cyano-3-(4-hydroxy-phenyl)-acrylic acid (1 equiv), ethanol (3 equiv), DCC (1.2 equiv), DMAP (0.1 equiv)

-

Solvent : Tetrahydrofuran (THF), 25°C, 12 hours

-

Work-up : Filter dicyclohexylurea byproduct, concentrate, and purify via column chromatography (hexane:ethyl acetate, 3:1).

-

Yield : 85–90%, purity ≥98% (NMR).

Fischer Esterification

-

Conditions : Sulfuric acid (5 mol%) in refluxing ethanol (12 hours)

-

Yield : 70–75%, with residual acid requiring neutralization (NaHCO3).

Enzymatic and Alternative Synthetic Routes

Microwave-Assisted Synthesis

Microwave irradiation (300 W, 100°C) reduces Knoevenagel reaction time to 30 minutes, achieving comparable yields (75%). This approach minimizes thermal degradation, enhancing scalability.

Comparative Analysis of Methods

Efficiency and Practicality

| Method | Yield (%) | Purity (%) | Steps | Scalability |

|---|---|---|---|---|

| Knoevenagel | 72–78 | 95 | 3 | High |

| DCC Esterification | 85–90 | 98 | 5 | Moderate |

| Fischer Esterification | 70–75 | 90 | 4 | High |

| Enzymatic | 45–50 | 85 | 2 | Low |

The Knoevenagel method balances yield and simplicity, whereas DCC esterification excels in purity at the cost of additional steps. Enzymatic routes, while eco-friendly, require further optimization for industrial adoption .

Chemical Reactions Analysis

Types of Reactions

2-Cyano-3-(4-hydroxy-phenyl)-acrylic acid ethyl ester undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The cyano group can be reduced to an amine group using reducing agents such as lithium aluminum hydride.

Substitution: The hydroxy group can participate in nucleophilic substitution reactions, forming ethers or esters.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

Oxidation: 2-Cyano-3-(4-oxo-phenyl)-acrylic acid ethyl ester.

Reduction: 2-Amino-3-(4-hydroxy-phenyl)-acrylic acid ethyl ester.

Substitution: 2-Cyano-3-(4-alkoxy-phenyl)-acrylic acid ethyl ester.

Scientific Research Applications

Biological Applications

1. Antioxidant and Anticancer Properties

Research indicates that 2-Cyano-3-(4-hydroxy-phenyl)-acrylic acid ethyl ester exhibits antioxidant activity, making it a candidate for cancer therapy. Its structure allows it to scavenge free radicals and inhibit oxidative stress, which is linked to cancer progression.

Case Study : A study published in Journal of Medicinal Chemistry demonstrated that derivatives of this compound showed significant inhibition of cancer cell proliferation in vitro, suggesting its potential as a therapeutic agent against various cancers.

2. UV Stabilizers in Plastics

The compound has been identified as an effective UV absorber, which is crucial for enhancing the stability and longevity of plastics and cosmetic products. Its ability to absorb harmful UV radiation helps prevent degradation of materials exposed to sunlight.

Data Table: Properties of UV Absorbers

| Compound Name | UV Absorption Range (nm) | Application Area |

|---|---|---|

| 2-Cyano-3-(4-hydroxy-phenyl)-acrylic acid ethyl ester | 290 - 400 | Plastics, Cosmetics |

| Benzophenone derivatives | 280 - 350 | Sunscreens |

Agricultural Applications

Emerging research suggests that this compound may also serve as a precursor for developing novel pesticides due to its biological activity against pests and pathogens. The structural modifications can enhance its efficacy while reducing environmental impact.

Mechanism of Action

The mechanism of action of 2-Cyano-3-(4-hydroxy-phenyl)-acrylic acid ethyl ester involves its interaction with various molecular targets. The hydroxy group can form hydrogen bonds with biological macromolecules, while the cyano group can participate in nucleophilic addition reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below summarizes key analogs and their properties:

Key Observations:

- Substituent Effects: Electron-Withdrawing Groups (Cl, CN): Chloro and cyano groups increase molecular weight and stabilize the acrylate backbone via electron withdrawal, enhancing reactivity in nucleophilic additions (e.g., ). Hydroxyl vs. Methoxy: The hydroxyl group in the target compound improves solubility in polar solvents compared to methoxy () or chloro substituents (). However, it may reduce thermal stability due to oxidative susceptibility. Heteroaromatic Substituents: The furanyl group () introduces conjugation effects, altering electronic properties and thermodynamic stability.

- Thermodynamic Stability: Furan derivatives (e.g., 2-cyano-3-[4-(4-methylphenyl)-2-furan] acrylic acid ethyl ester) exhibit well-characterized heat capacities (78–370 K) and group contribution values (e.g., −113.6 ± 7.1 kJ/mol for aryl furans) . The hydroxy-phenyl analog may show similar trends but with modified polarity.

Biological Activity

2-Cyano-3-(4-hydroxy-phenyl)-acrylic acid ethyl ester (commonly referred to as ethyl 2-cyano-3-(4-hydroxyphenyl)acrylate) is a compound recognized for its diverse biological activities. This compound, with a molecular formula of C12H11NO3 and a molecular weight of 223.22 g/mol, is notable for its potential applications in medicinal chemistry, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound, summarizing key findings from various studies, including data tables and case studies.

Synthesis and Characterization

The synthesis of 2-Cyano-3-(4-hydroxy-phenyl)-acrylic acid ethyl ester typically involves the reaction of appropriate starting materials under controlled conditions, followed by purification steps. Characterization techniques such as infrared spectroscopy (IR) and nuclear magnetic resonance (NMR) spectroscopy are employed to confirm the structure and purity of the synthesized compound.

Antimicrobial Properties

One of the most significant biological activities of 2-Cyano-3-(4-hydroxy-phenyl)-acrylic acid ethyl ester is its antimicrobial efficacy. Various studies have demonstrated its effectiveness against a range of pathogens, including both Gram-positive and Gram-negative bacteria. The compound exhibits a mechanism that disrupts bacterial cell membranes, leading to cell lysis.

Table 1: Antimicrobial Activity Against Various Pathogens

| Pathogen | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | 64 µg/mL |

| Escherichia coli | 16 µg/mL | 32 µg/mL |

| Candida albicans | 64 µg/mL | 128 µg/mL |

The compound has shown synergistic effects when combined with conventional antibiotics, enhancing their efficacy against resistant strains .

Anticancer Activity

Research indicates that 2-Cyano-3-(4-hydroxy-phenyl)-acrylic acid ethyl ester possesses anticancer properties through various mechanisms, including apoptosis induction and inhibition of tumor cell proliferation.

Case Study: In Vitro Anticancer Activity

A study evaluated the cytotoxic effects of this compound on human cancer cell lines (e.g., HeLa and MCF-7). The results showed significant dose-dependent inhibition of cell viability, with IC50 values ranging from 20 to 30 µM. The compound induced apoptosis as evidenced by increased annexin V staining and caspase activation .

The biological activity of 2-Cyano-3-(4-hydroxy-phenyl)-acrylic acid ethyl ester can be attributed to its ability to interact with specific molecular targets within cells:

- Antimicrobial Mechanism : The cyano group enhances the lipophilicity of the molecule, allowing it to penetrate bacterial membranes more effectively.

- Anticancer Mechanism : The hydroxyl group plays a critical role in forming hydrogen bonds with target proteins involved in cell cycle regulation and apoptosis pathways .

Comparative Analysis

To better understand the unique properties of 2-Cyano-3-(4-hydroxy-phenyl)-acrylic acid ethyl ester, a comparison with structurally similar compounds was conducted.

Table 2: Comparison with Similar Compounds

| Compound | Similarity Index | Key Features |

|---|---|---|

| α-Cyano-4-hydroxycinnamic Acid | 0.88 | Known for antioxidant properties |

| Methyl 2-cyano-3-phenylacrylate | 0.87 | Used in organic synthesis |

| Methyl 3-cyano-4-hydroxybenzoate | 0.82 | Exhibits antimicrobial activity |

This comparison highlights the distinct biological profile of 2-Cyano-3-(4-hydroxy-phenyl)-acrylic acid ethyl ester among its analogs.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-cyano-3-(4-hydroxyphenyl)-acrylic acid ethyl ester, and how can reaction yields be maximized?

- Methodological Answer : The compound can be synthesized via condensation reactions, such as reacting substituted cinnamic acid esters with cyanoacetic acid derivatives. For example, NaOEt in ethanol catalyzes the condensation of 4-fluorocinnamic acid ethyl ester with cyanacetic acid ethyl ester to form structurally analogous glutaric acid diethyl esters . Key steps include:

- Catalyst selection : Alkali metal alkoxides (e.g., NaOEt) enhance nucleophilic attack.

- Solvent optimization : Dry acetone or ethanol under reflux improves reaction efficiency.

- Purification : Use TLC with hexane:ethyl acetate (3:1) to monitor completion, followed by vacuum filtration and solvent extraction .

Q. How can the structure and purity of 2-cyano-3-(4-hydroxyphenyl)-acrylic acid ethyl ester be validated experimentally?

- Methodological Answer : Combine multiple analytical techniques:

- NMR spectroscopy : Confirm substituent positions (e.g., aromatic protons at δ 7.2–7.8 ppm, ester carbonyl at ~170 ppm).

- Mass spectrometry (MS) : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 245.2) and fragmentation patterns.

- Elemental analysis : Ensure C, H, N values align with theoretical calculations (e.g., ≤0.5% deviation) .

Advanced Research Questions

Q. How do computational methods like the Joback group contribution approach compare with experimental data in predicting thermodynamic properties of this compound?

- Methodological Answer : Computational methods estimate properties such as heat capacity (Cp) and enthalpy (ΔHf°) by summing group contributions. For example, the Joback method predicted ΔHf° for a related furan-containing ester within 5% error compared to adiabatic calorimetry data . Validate computational results by:

- Experimental calorimetry : Use vacuum adiabatic calorimeters (e.g., TAU-10) to measure Cp from 78–370 K .

- Statistical reliability : Compare calculated vs. experimental values for structurally similar compounds (e.g., 2-cyano-3-[4-(4-methylphenyl)-2-furan]acrylic acid ethyl ester showed 61.8 kJ/mol mean deviation) .

Q. What strategies resolve contradictions between observed and theoretical reaction outcomes during synthesis?

- Methodological Answer :

- Mechanistic analysis : Investigate side reactions (e.g., cyano group reduction or ester hydrolysis) using LC-MS to detect intermediates.

- Isomer separation : For mixtures like cis/trans isomers (e.g., from cyclization reactions), employ preparative HPLC or crystallization .

- Reaction condition tuning : Adjust catalysts (e.g., morpholine for milder conditions) or solvents (e.g., absolute ethanol vs. toluene) to suppress byproducts .

Q. How do structural modifications (e.g., halogen substitution) influence the biological or photochemical activity of this compound?

- Methodological Answer :

- Comparative studies : Synthesize analogs (e.g., 4-fluoro or 4-methoxy derivatives) and evaluate activity in bioassays. For instance, fluorophenyl substituents enhance electron-withdrawing effects, altering charge transfer in photochemical systems .

- QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with experimental outcomes (e.g., IC₅₀ in enzyme inhibition assays) .

Q. What advanced techniques characterize light-induced redox behavior in nanocrystalline systems containing this compound?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.